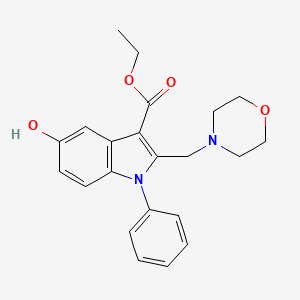
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of 2,4-dimethylaniline with carbon disulfide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, halogen, and sulfonyl derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings and sulfur-containing moiety can interact with biological membranes and proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(2,4-dimethylphenyl)-1H-pyrazole: Another heterocyclic compound with similar aromatic rings but different heteroatoms in the ring structure.
Tris(3,5-dimethylphenyl)phosphine: Contains similar aromatic rings but with a phosphorus atom instead of sulfur and nitrogen.
Uniqueness
3,5-Bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N2S2 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
3,5-bis(2,4-dimethylphenyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C19H22N2S2/c1-13-5-7-17(15(3)9-13)20-11-21(19(22)23-12-20)18-8-6-14(2)10-16(18)4/h5-10H,11-12H2,1-4H3 |
Clave InChI |
AESRZCAQBGLAAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CN(C(=S)SC2)C3=C(C=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
![3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)

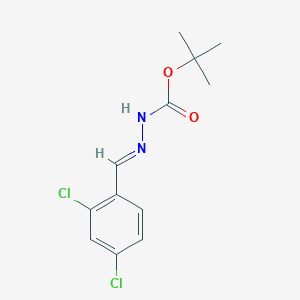
![4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide](/img/structure/B14949047.png)
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)
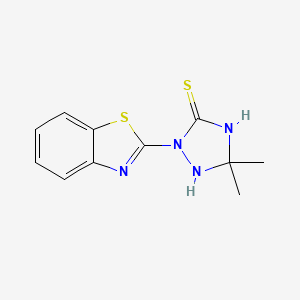
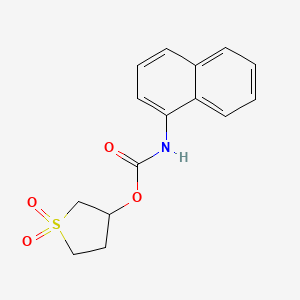
![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
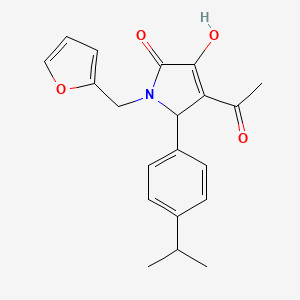
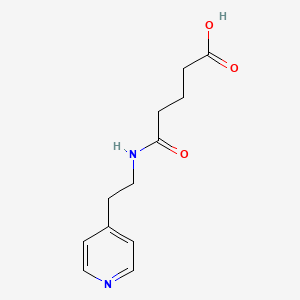
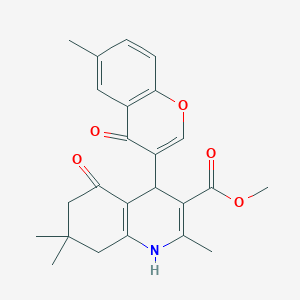
![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
